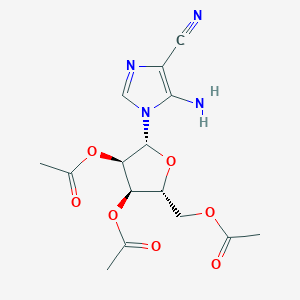

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile is a compound that has garnered interest in the field of organic synthesis. This compound is known for its unique structure, which includes an imidazole ring substituted with an amino group and a ribofuranosyl moiety that is tri-O-acetylated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The acetylation of the hydroxyl groups on the ribofuranose is a crucial step to ensure the stability of the compound during subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale acetylation and imidazole ring formation under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroimidazole derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile typically involves the reaction of specific imidazole derivatives with ribofuranosyl units. Research has shown that modifications to the imidazole ring can enhance biological activity. For instance, studies have indicated that substituents on the imidazole ring can significantly affect the anticancer properties of related compounds .

Anticancer Applications

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : A498 (renal cell carcinoma) and 786-O (renal cell carcinoma) demonstrated significant responses to treatment with imidazole derivatives.

- IC50 Values : Certain derivatives exhibited low micromolar IC50 values, indicating promising anticancer activity when compared to standard treatments like sunitinib .

Antiviral Properties

In addition to anticancer applications, compounds similar to this compound have been investigated for their antiviral properties. The incorporation of ribofuranosyl moieties may enhance the bioavailability and effectiveness against viral pathogens.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

- Study on Renal Cell Carcinoma :

- Antiviral Activity Assessment :

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

- 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxylate

Uniqueness

What sets 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile apart is its carbonitrile group, which offers unique reactivity compared to the carboxamide and carboxylate derivatives .

Biologische Aktivität

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N5O5

- Molecular Weight : 305.28 g/mol

- CAS Number : Not widely documented but can be derived from its structural components.

The presence of the imidazole ring and the ribofuranosyl moiety suggests potential interactions with biological macromolecules, particularly nucleic acids and proteins.

Antiviral Activity

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. Specifically, studies have shown that modifications in the ribofuranosyl component can enhance the antiviral efficacy against various RNA viruses. For instance, derivatives have been tested for their ability to inhibit viral replication in vitro, demonstrating significant reductions in viral loads in cell cultures infected with hepatitis C virus (HCV) and other RNA viruses .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

A summary of anticancer activity findings is presented in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Apoptosis induction via caspase activation |

| U87 | 45.2 | Cell cycle arrest and apoptosis |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has shown competitive inhibition against adenosine deaminase, which is crucial for purine metabolism. This inhibition can lead to altered cellular levels of nucleotide pools, affecting both DNA and RNA synthesis .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of a series of imidazole derivatives against HCV. The lead compound, which closely resembles this compound, exhibited an IC50 value of 0.1 µM, significantly lower than standard antiviral agents . The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anticancer Properties

In a preclinical trial reported in Cancer Research, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a substantial reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues, corroborating findings from cell line studies .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWYLFGHOSANL-RGCMKSIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.